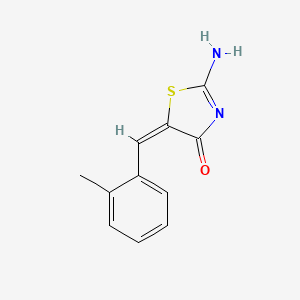![molecular formula C21H26N2O2 B4898409 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4898409.png)
1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine, also known as BPP, is a synthetic compound that belongs to the class of piperazine derivatives. BPP has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用机制
1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine acts as a partial agonist at the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. Activation of the D3 receptor leads to the release of dopamine, a neurotransmitter that is involved in the regulation of reward, motivation, and movement. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been shown to increase the release of dopamine in the mesolimbic pathway, which may underlie its potential therapeutic effects in the treatment of addiction and other disorders. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine also acts as a modulator of the sigma-1 receptor, which is a transmembrane protein that is involved in the regulation of calcium signaling, ion channel function, and cellular stress response. The exact mechanism of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine's interaction with the sigma-1 receptor is not fully understood, but it has been suggested that 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine may act as an allosteric modulator of the receptor.
Biochemical and Physiological Effects:
1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been shown to have several biochemical and physiological effects in various experimental models. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been shown to increase the release of dopamine in the mesolimbic pathway, which may underlie its potential therapeutic effects in the treatment of addiction and other disorders. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular functions such as calcium signaling, ion channel regulation, and apoptosis. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been shown to have neuroprotective effects in experimental models of Parkinson's disease and stroke, which may be attributed to its ability to modulate the activity of the sigma-1 receptor. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has also been shown to have anti-inflammatory and analgesic effects in experimental models of inflammation and pain.
实验室实验的优点和局限性
1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has several advantages and limitations for lab experiments. One of the major advantages of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine also has potential therapeutic applications in the treatment of addiction and other disorders. However, one of the limitations of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine is its relatively low water solubility, which may limit its use in some experimental models. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine also has potential side effects, such as changes in locomotor activity and reward-related behavior, which should be taken into consideration when designing experiments.
未来方向
There are several future directions for the study of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine. One of the potential future directions is the development of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine derivatives with improved pharmacokinetic properties and reduced side effects. Another potential future direction is the study of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine in experimental models of other neurological and psychiatric disorders, such as schizophrenia and depression. The role of the sigma-1 receptor in these disorders is not fully understood, and 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine may provide a useful tool compound for studying this receptor. Finally, the development of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine-based imaging agents may provide a useful tool for studying the distribution and localization of the dopamine D3 receptor in vivo.
合成方法
The synthesis of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine involves the reaction of 1-benzylpiperazine with 2-(2-methylphenoxy)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. After completion of the reaction, the product is purified by column chromatography or recrystallization.
科学研究应用
1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been widely used in scientific research for its potential applications in the field of neuroscience and pharmacology. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular functions such as calcium signaling, ion channel regulation, and apoptosis. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been used as a tool compound to study the role of these receptors in various physiological and pathological processes.
属性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-8-6-7-11-20(17)25-18(2)21(24)23-14-12-22(13-15-23)16-19-9-4-3-5-10-19/h3-11,18H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVGSHPMCPBFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4898327.png)
![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4898329.png)
![4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4898335.png)
![3-[(4-bromophenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4898336.png)

![4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4898381.png)
![N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)
![4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine](/img/structure/B4898395.png)
![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)
![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)